

(3,5-Dimethoxybenzyl)methylamine Derivatives: A Technical Guide to Their Biological Activities

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Compound of Interest

Compound Name: (3,5-Dimethoxybenzyl)methylamine

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Introduction

The **(3,5-Dimethoxybenzyl)methylamine** scaffold represents a core chemical structure with potential for diverse pharmacological applications. The presence of the dimethoxy-substituted benzene ring, coupled with a flexible methylamine side chain, provides a platform for the design of novel therapeutic agents. While research directly focused on a wide array of **(3,5-Dimethoxybenzyl)methylamine** derivatives remains an emerging field, analysis of structurally related compounds offers significant insights into their potential biological activities. This technical guide summarizes the known and extrapolated biological activities, experimental methodologies, and potential signaling pathways associated with this class of compounds, drawing from studies on close structural analogs.

Anticancer Activity

Derivatives of benzylamine and compounds bearing the dimethoxybenzyl moiety have demonstrated notable cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.

Quantitative Data on Structurally Related Compounds

While specific IC₅₀ values for a broad range of **(3,5-Dimethoxybenzyl)methylamine** derivatives are not extensively documented in publicly available literature, data from structurally similar compounds provide valuable benchmarks. For instance, studies on substituted benzylamines and trimethoxybenzoyl derivatives have shown potent anticancer effects.

Compound Class	Cancer Cell Line	Activity Metric (IC ₅₀)	Reference
Bis 8-hydroxyquinoline substituted benzylamines	Glioma and Carcinoma cell lines	Varies (compound-dependent)	[1]
3',4',5'-trimethoxy flavonoid benzimidazole derivatives	MGC-803, MCF-7, HepG-2, MFC	20.47 - 43.42 µM	[2]
Substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones	Various (NCI-60 panel)	Varies (compound-dependent)	[3]
5,6,7-Trimethoxyflavan derivatives	Lung and Colorectal cancer cells	Comparable to gefitinib and oxaliplatin	[4]

Experimental Protocols

Cytotoxicity Assays (MTT Assay)

A standard method to assess the cytotoxic activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds (derivatives of **(3,5-Dimethoxybenzyl)methylamine**) for a specified period

(e.g., 48 or 72 hours).

- **MTT Incubation:** After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.
- **Formazan Solubilization:** The formazan crystals formed by viable cells are solubilized by adding a solubilization solution (e.g., DMSO).
- **Absorbance Measurement:** The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

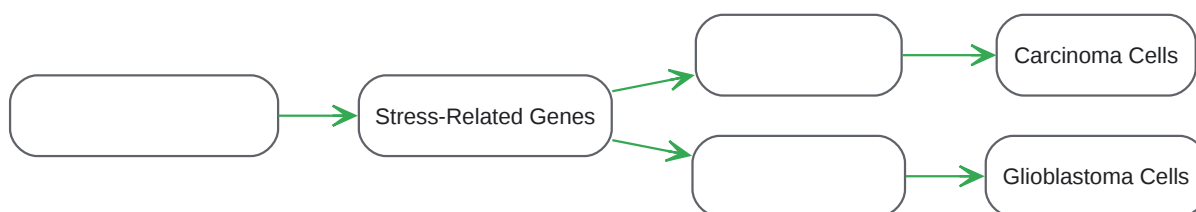
Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is employed to determine the effect of the compounds on the cell cycle and to quantify apoptosis.

- **Cell Treatment:** Cells are treated with the test compounds at their IC₅₀ concentrations for a defined period.
- **Cell Harvesting and Fixation:** Cells are harvested, washed with PBS, and fixed in cold ethanol (e.g., 70%).
- **Staining:** For cell cycle analysis, fixed cells are stained with a DNA-intercalating dye (e.g., propidium iodide) in the presence of RNase. For apoptosis analysis, cells are stained with Annexin V and propidium iodide.
- **Flow Cytometry Analysis:** The stained cells are analyzed using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G₀/G₁, S, G₂/M) or the percentage of apoptotic cells.

Signaling Pathways

The anticancer activity of benzylamine derivatives can be mediated through various signaling pathways. A potential mechanism involves the induction of stress-related genes, leading to either cytotoxic or cytostatic effects depending on the cell type.^[1]



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Anticancer signaling pathway of benzylamine derivatives.

Enzyme Inhibition

The **(3,5-Dimethoxybenzyl)methylamine** scaffold is a promising starting point for the development of enzyme inhibitors, particularly for kinases and other enzymes involved in disease progression.

Quantitative Data on Structurally Related Compounds

While specific data for **(3,5-Dimethoxybenzyl)methylamine** derivatives is limited, studies on related benzylamine and dimethoxy-substituted compounds have identified potent enzyme inhibitors.

Compound Class	Target Enzyme	Activity Metric (IC ₅₀ /K _i)	Reference
N-Benzyl-4-((heteroaryl)methyl)benzamide derivatives	InhA (Enoyl-Acyl Carrier Protein Reductase)	Potent inhibition	[5]
Benzylamine-sulfonamide derivatives	Monoamine Oxidase B (MAO-B)	IC ₅₀ = 0.041 ± 0.001 μM (for compound 4i)	[6]
4-Substituted benzylamine derivatives	β-Tryptase	IC ₅₀ = 5.0 nM (for compound 15h)	[7]
N-Substituted-(4-Bromophenyl)-4-Ethoxybenzenesulfonamides	Acetylcholinesterase (AChE)	IC ₅₀ = 52.63 ± 0.14 μM (for compound 5l)	[8]
N-Substituted-(4-Bromophenyl)-4-Ethoxybenzenesulfonamides	α-Glucosidase	IC ₅₀ = 57.38 ± 0.19 μM (for compound 5h)	[8]

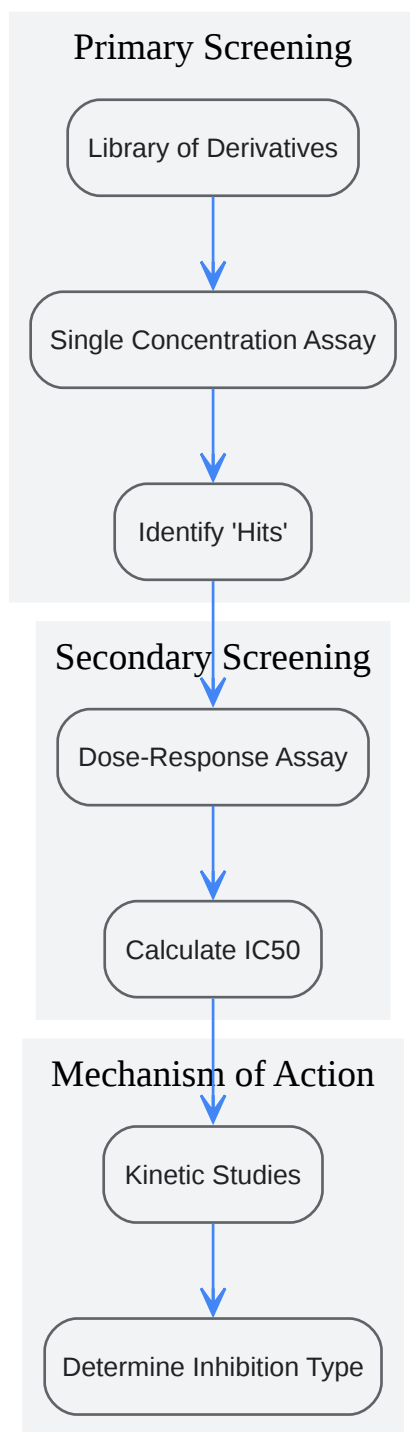
Experimental Protocols

Enzyme Inhibition Assay (General Protocol)

- **Enzyme and Substrate Preparation:** The target enzyme and its specific substrate are prepared in an appropriate buffer solution.
- **Compound Incubation:** The enzyme is pre-incubated with various concentrations of the test inhibitor (a **(3,5-Dimethoxybenzyl)methylamine** derivative) for a specific time to allow for binding.
- **Reaction Initiation:** The enzymatic reaction is initiated by the addition of the substrate.

- **Reaction Monitoring:** The progress of the reaction is monitored over time by measuring the formation of the product or the depletion of the substrate. This can be done using various techniques such as spectrophotometry, fluorometry, or chromatography.
- **Data Analysis:** The initial reaction rates are calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Logical Workflow for Enzyme Inhibitor Screening



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Workflow for screening enzyme inhibitors.

Receptor Binding Activity

The interaction of small molecules with specific receptors is a cornerstone of modern pharmacology. The dimethoxybenzyl moiety is present in several compounds known to interact with various receptors, particularly serotonin receptors.

Quantitative Data on Structurally Related Compounds

Derivatives of 2,5-dimethoxyphenethylamine, which are structurally related to **(3,5-Dimethoxybenzyl)methylamine**, have been extensively studied for their binding affinity to serotonin (5-HT) receptors.

Compound Class	Target Receptor	Activity Metric (K _i /EC ₅₀)	Reference
N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines	5-HT _{2a}	EC ₅₀ : 0.04-0.5 μM	[9]
4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines	5-HT _{2a}	K _i = 8–1700 nM	[10]
2,5-Dimethoxyphenyl isopropylamine analogues	5-HT _{2a}	Affinity correlated with lipophilicity	[11]

Experimental Protocols

Radioligand Binding Assay

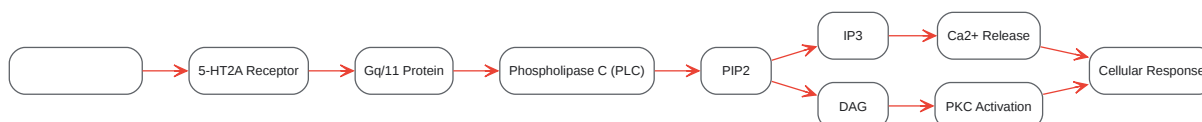
- **Membrane Preparation:** Cell membranes expressing the target receptor are prepared from cultured cells or animal tissues.
- **Assay Setup:** The assay is set up in tubes or plates containing the cell membranes, a radiolabeled ligand (a compound that binds to the receptor with high affinity and specificity),

and various concentrations of the unlabeled test compound (the **(3,5-Dimethoxybenzyl)methylamine** derivative).

- Incubation: The mixture is incubated to allow the binding to reach equilibrium.
- Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
- Quantification of Radioactivity: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (K_i) of the test compound is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Signaling Pathway Diagram

The interaction of agonists with G-protein coupled receptors (GPCRs), such as the serotonin 5-HT_{2a} receptor, initiates a cascade of intracellular events.



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5-HT_{2a} receptor signaling pathway.

Conclusion

The **(3,5-Dimethoxybenzyl)methylamine** scaffold holds considerable promise for the development of novel therapeutic agents. While direct and extensive research on its derivatives is currently limited, the analysis of structurally related compounds strongly suggests potential for significant biological activity, particularly in the areas of anticancer therapy, enzyme inhibition, and receptor modulation. This technical guide provides a foundational understanding

of these potential activities and the experimental approaches required for their investigation. Further synthesis and comprehensive biological evaluation of a focused library of **(3,5-Dimethoxybenzyl)methylamine** derivatives are warranted to fully elucidate their therapeutic potential and establish clear structure-activity relationships. Such studies will be instrumental in guiding the design of next-generation drug candidates with improved efficacy and selectivity.

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